2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide
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Overview
Description
2-{3-BENZYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[3,2-D]PYRIMIDIN-1-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[3,2-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-{3-BENZYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[3,2-D]PYRIMIDIN-1-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of the pyridopyrimidine core and subsequent functionalization. One common synthetic route involves the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridopyrimidine ring, often using halogenated derivatives as intermediates.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: It has potential therapeutic applications in treating diseases like cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor functions by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 2-{3-BENZYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[3,2-D]PYRIMIDIN-1-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE include other pyridopyrimidine derivatives, such as:
1-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid: This compound shares a similar core structure but differs in functional groups, leading to different chemical and biological properties.
Benzimidazole derivatives: These compounds have a similar heterocyclic structure and exhibit a range of biological activities, including anticancer and antimicrobial properties.
Indole derivatives: Indole-based compounds also share structural similarities and are known for their diverse pharmacological activities.
The uniqueness of 2-{3-BENZYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[3,2-D]PYRIMIDIN-1-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE lies in its specific functional groups and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.
Properties
Molecular Formula |
C24H22N4O3 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C24H22N4O3/c1-17-9-11-18(12-10-17)14-26-21(29)16-27-20-8-5-13-25-22(20)23(30)28(24(27)31)15-19-6-3-2-4-7-19/h2-13H,14-16H2,1H3,(H,26,29) |
InChI Key |
VZDSQSDLMIRTTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3 |
Origin of Product |
United States |
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